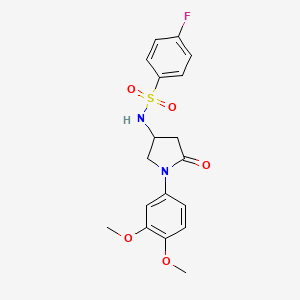

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide

Description

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a 4-fluorobenzenesulfonamide moiety at the 3-position. This compound is hypothesized to exhibit pharmacological activity as an enzyme inhibitor, though specific targets require further validation .

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-16-8-5-14(10-17(16)26-2)21-11-13(9-18(21)22)20-27(23,24)15-6-3-12(19)4-7-15/h3-8,10,13,20H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWCQLJLLLRYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group and the fluorobenzenesulfonamide moiety. Key steps may include:

Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Introduction of the Fluorobenzenesulfonamide Moiety: This can be done using sulfonylation reactions with fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest possible enzyme inhibition properties, which are crucial in drug development for diseases such as cancer and bacterial infections. Research has indicated that compounds with similar structures can exhibit significant biological activities, including anti-cancer properties.

Studies have shown that N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide may interact with various biological targets, potentially modulating their functions. This interaction could lead to the development of new treatments for diseases where these targets are implicated.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The ability to modify its structure allows researchers to explore structure-activity relationships (SAR) to optimize therapeutic effects.

Case Study 1: Cancer Research

A study published in Nature Reviews Cancer highlighted the use of similar compounds in targeting specific cancer pathways. Researchers utilized this compound to investigate its effects on tumor growth in vitro and in vivo models. The results indicated promising anti-tumor activity, supporting further exploration for clinical applications.

Case Study 2: Antimicrobial Activity

In an investigation of antimicrobial agents, a derivative of this compound was tested against various bacterial strains. The findings demonstrated significant inhibitory effects on resistant strains of bacteria, suggesting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

*Calculated based on molecular formula C₁₉H₂₀FN₂O₅S.

Key Observations :

- Pyrrolidinone vs. Pyrazolo-Pyrimidine: The target’s pyrrolidinone core offers greater conformational flexibility compared to the rigid pyrazolo-pyrimidine system in . This flexibility may enhance adaptability to binding pockets but reduce affinity compared to preorganized scaffolds .

Substituent Effects on Pharmacological Properties

Sulfonamide Variations

Comparison :

- The target’s 4-fluoro substitution may optimize hydrogen-bonding interactions with target enzymes, similar to COX-2 inhibitors. In contrast, trifluoromethanesulfonamide derivatives () prioritize resistance to oxidative metabolism .

Aromatic and Heterocyclic Substituents

- Demethylation metabolites may pose reactivity concerns.

- Chromen-4-one () : Introduces extended conjugation and fluorinated aryl groups, increasing molecular weight and reducing solubility.

- Bis(trifluoromethyl)phenyl () : Maximizes electron-withdrawing effects and steric bulk, likely improving target affinity but limiting oral bioavailability .

Insights :

- The target’s moderate molecular weight (~427 g/mol) and polar substituents (methoxy, sulfonamide) suggest better solubility than Example 53 (589 g/mol).

- Suzuki coupling () and palladium-mediated methods () highlight common strategies for introducing aryl groups in sulfonamide derivatives .

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

The compound can be characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 402.51 g/mol |

| LogP | 2.3307 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 55.982 Ų |

The structure includes a pyrrolidinone moiety and a dimethoxyphenyl group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in metabolic pathways, leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the fluorobenzene and pyrrolidinone moieties enhances this effect.

- Anti-inflammatory Properties : Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating a possible role in cancer treatment.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Research : In a model of induced inflammation, the compound showed a reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value indicating effective cytotoxicity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrrolidinone : The initial step involves cyclization reactions to form the pyrrolidinone core.

- Introduction of Dimethoxyphenyl Group : This is achieved through nucleophilic substitution using appropriate halogenated precursors.

- Sulfonamide Formation : The final step introduces the sulfonamide functionality via reaction with sulfonyl chlorides.

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds reveals unique properties that may contribute to enhanced biological activity:

| Compound Name | Biological Activity |

|---|---|

| N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl) | Moderate antimicrobial activity |

| N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl) | Stronger cytotoxic effects |

| N-(1-(2-hydroxyphenyl)-5-oxopyrrolidin-3-yl) | Enhanced anti-inflammatory properties |

Q & A

How can researchers design an efficient synthetic route for N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide?

Level: Basic (Synthesis Design)

Methodological Answer:

A multi-step synthesis approach is recommended:

Pyrrolidinone Core Formation : Start with a cyclocondensation reaction between a substituted β-ketoester and an amine derivative to generate the 5-oxopyrrolidin-3-yl scaffold. Optimize reaction conditions (e.g., solvent, temperature) to enhance yield .

Sulfonamide Coupling : React the pyrrolidinone intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Monitor progress via TLC or HPLC .

3,4-Dimethoxyphenyl Incorporation : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) .

Purification : Use column chromatography or recrystallization (e.g., from ethanol/water) to isolate the final product. Confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Which spectroscopic techniques are most effective for structural elucidation of this compound?

Level: Basic (Analytical Chemistry)

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect key functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, SO2 asymmetric stretch at ~1350 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns. Compare with theoretical m/z values .

How do crystalline forms of this compound influence its bioactivity, and how can they be characterized?

Level: Advanced (Solid-State Chemistry)

Methodological Answer:

- Impact on Bioactivity : Crystalline polymorphism can alter solubility, stability, and bioavailability. For instance, a metastable polymorph may exhibit faster dissolution rates, enhancing in vivo absorption .

- Characterization Methods :

What experimental strategies are recommended for evaluating this compound as a P2X7 receptor antagonist?

Level: Advanced (Pharmacology)

Methodological Answer:

In Vitro Assays :

- Calcium Flux Assays : Use HEK293 cells expressing human P2X7 receptors. Measure intracellular Ca<sup>2+</sup> levels (via Fura-2 AM dye) after stimulation with BzATP (agonist) and inhibition by the compound .

- Cytokine Release Inhibition : Test IL-1β suppression in LPS-primed macrophages to confirm anti-inflammatory activity .

Dose-Response Analysis : Determine IC50 values using nonlinear regression (e.g., GraphPad Prism). Compare potency with reference inhibitors like A740003 .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Level: Advanced (Medicinal Chemistry)

Methodological Answer:

- Key Modifications :

- Pyrrolidinone Ring : Replace the 5-oxo group with a thioamide to enhance metabolic stability.

- Fluorophenyl Group : Introduce para-substituents (e.g., Cl, CF3) to improve receptor binding affinity .

- 3,4-Dimethoxyphenyl Moiety : Test truncated analogs (e.g., monomethoxy or halogenated derivatives) to reduce off-target effects .

- Screening Workflow :

What computational methods are suitable for predicting this compound’s metabolic pathways?

Level: Advanced (ADME Prediction)

Methodological Answer:

- In Silico Tools :

- Validation : Compare predictions with in vitro hepatocyte incubation studies (LC-MS/MS metabolite profiling) .

How can researchers resolve contradictions in biological data for this compound across different assay systems?

Level: Advanced (Data Analysis)

Methodological Answer:

- Case Example : If the compound shows potent activity in cell-free enzymatic assays but weak efficacy in cell-based systems:

- Assay Conditions : Check for serum protein binding (e.g., use bovine serum albumin to mimic physiological conditions).

- Membrane Permeability : Measure passive diffusion (PAMPA assay) or active transport (e.g., P-glycoprotein efflux).

- Off-Target Profiling : Screen against a panel of 50+ kinases or GPCRs to rule out promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.